molecular formula C18H32N2O B5877219 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one

1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one

Cat. No.: B5877219
M. Wt: 292.5 g/mol
InChI Key: RLKPYWIBOZPCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a piperazine ring substituted with a cyclohexyl group and a cyclopentylpropanone moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one typically involves the reaction of cyclohexylpiperazine with a suitable cyclopentylpropanone derivative. One common method involves the use of cyclohexylpiperazine and 3-chlorocyclopentylpropan-1-one in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and advanced separation techniques like high-performance liquid chromatography (HPLC) may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Scientific Research Applications

1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one is not fully understood, but it is believed to interact with various molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction may involve binding to serotonin or dopamine receptors, leading to changes in neurotransmitter levels and signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

    1-(4-Phenylpiperazin-1-yl)-3-cyclopentylpropan-1-one: Similar structure but with a phenyl group instead of a cyclohexyl group.

    1-(4-Methylpiperazin-1-yl)-3-cyclopentylpropan-1-one: Similar structure but with a methyl group instead of a cyclohexyl group.

    1-(4-Benzylpiperazin-1-yl)-3-cyclopentylpropan-1-one: Similar structure but with a benzyl group instead of a cyclohexyl group.

Uniqueness: 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one is unique due to the presence of the cyclohexyl group, which may impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its biological activity and potential therapeutic applications .

Properties

IUPAC Name

1-(4-cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O/c21-18(11-10-16-6-4-5-7-16)20-14-12-19(13-15-20)17-8-2-1-3-9-17/h16-17H,1-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKPYWIBOZPCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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